呕吐毒素

描述

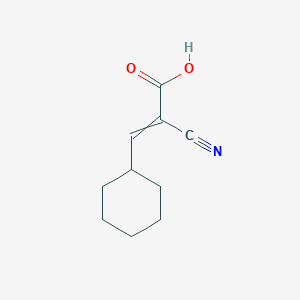

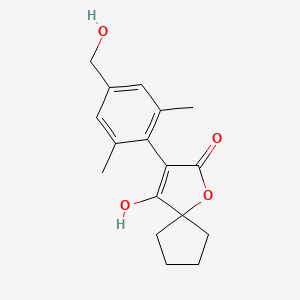

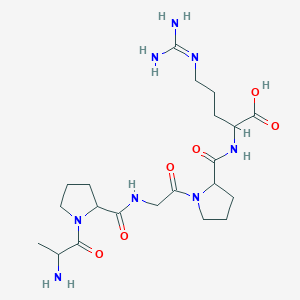

Vomitoxin, also known as deoxynivalenol (DON), is a type B trichothecene, an epoxy-sesquiterpenoid . This mycotoxin predominantly occurs in grains such as wheat, barley, oats, rye, and corn, and less often in rice, sorghum, and triticale .

Synthesis Analysis

The occurrence of deoxynivalenol is associated primarily with Fusarium graminearum and F. culmorum, both of which are important plant pathogens . They cause fusarium head blight in wheat and gibberella or fusarium ear blight in corn .

Molecular Structure Analysis

The molecular structure of vomitoxin is characterized by the presence of an epoxide function allowing its binding to ribosomes . This causes the so-called “ribotoxic stress” effect, the activation of specific kinases (including PKR and MAP kinases) and eventually leading to the inhibition of the protein synthesis and to cell death .

Chemical Reactions Analysis

Vomitoxin is known to induce ribotoxic stress thereby disrupting macromolecule synthesis, cell signaling, differentiation, proliferation, and death . A bacterial strain (ASAG 216) showed to possess the capability of detoxifying 100 μg/mL DON by 81.1% within 8 h .

Physical And Chemical Properties Analysis

Vomitoxin, due to its stable physicochemical properties, poses challenges for detoxification through physical and chemical methods .

科学研究应用

对动物饲料和消耗的影响:呕吐毒素显著影响动物饲料消耗,并因其对大鼠的厌恶作用和对食物适口性的影响而受到研究。在某些浓度下,它不会改变食物的适口性,但会诱导条件性味觉厌恶,影响饲料摄入 (Clark, Wellman, Harvey, & Lerma, 1987).

谷物商品化和质量控制:在谷物贸易中,呕吐毒素由于其对作物质量、合同规范和监管限制的影响而构成重大风险。它在春小麦等作物中的存在对谷物商品化者具有重大影响,影响市场价格和商品化策略 (Johnson, Wilson, & Diersen, 2001).

对牲畜的分子影响:在分子水平上,呕吐毒素通过抑制蛋白质合成和激活与关键细胞功能相关的细胞激酶来干扰动物生长和饲料接受。这导致动物饲料的监管建议水平 (Waśkiewicz et al., 2014).

毒理学研究和动力学:呕吐毒素在组织中分布和清除的动力学已在实验动物中得到评估,提供了对其在生物系统中快速吸收和清除的见解 (Pestka, Islam, & Amuzie, 2008).

对食品加工的影响:研究表明,研磨和烹饪等加工方法会影响小麦食品中呕吐毒素的含量,某些技术可以降低其含量,从而可能减轻健康风险 (Kushiro, 2008).

致畸和免疫毒性作用:对动物的研究探索了呕吐毒素的致畸潜力,表明在某些水平上对胎儿发育没有显着的不利影响。此外,已研究其对免疫系统的影响,显示出潜在的免疫毒性作用 (Morrissey, 1984); (Tryphonas et al., 1984).

在炎症反应中的作用:已经发现呕吐毒素在诱导炎症反应中起作用,特别是通过激活与炎症相关的特定细胞通路和基因表达 (Moon & Pestka, 2002).

毒性机制和健康影响:对呕吐毒素毒性机制的理解的进步突出了其对中枢神经系统的影响,研究详细阐述了其对大脑的影响和相关的健康风险 (Bonnet et al., 2012).

分子结构分析:已经进行量子力学研究来探索呕吐毒素构象中的氢键,提供了对其化学结构及其与毒性作用的潜在关系的见解 (Nagy et al., 2005).

免疫调节作用:研究已经确定呕吐毒素改变血清免疫球蛋白水平并可能诱导免疫反应失调的能力,进一步强调了其免疫毒性特性 (Pestka & Dong, 1994).

作用机制

Target of Action

Vomitoxin, also known as deoxynivalenol (DON) or Rd toxin, primarily targets the brain . It belongs to a class of mycotoxins called trichothecenes, which are strong inhibitors of protein synthesis .

Mode of Action

Vomitoxin interacts with its targets by inhibiting protein synthesis. Exposure to vomitoxin causes the brain to decrease its uptake of the amino acid tryptophan, which in turn reduces the synthesis of serotonin . Serotonin is a key neurotransmitter that helps regulate mood, appetite, and sleep.

Biochemical Pathways

The biochemical pathway affected by vomitoxin involves the synthesis of serotonin. By inhibiting the uptake of tryptophan, vomitoxin disrupts the normal production of serotonin in the brain . This disruption can lead to a variety of downstream effects, including changes in mood and appetite.

Pharmacokinetics

It is known that vomitoxin can be found in various cereals such as wheat, barley, oat, rye, maize, and rice . The extent of cereal contamination is strongly associated with rainfall and moisture at the time of flowering and with grain storage conditions .

Result of Action

The molecular and cellular effects of vomitoxin’s action are significant. At low concentrations, vomitoxin induces the expression of early response and proinflammatory genes at the mRNA and protein levels . At high concentrations, it promotes the rapid onset of leukocyte apoptosis . These effects can lead to a variety of symptoms, including anorexia, vomiting, reduced weight gain, neuroendocrine changes, immunological effects, diarrhea, leukocytosis, hemorrhage, or circulatory shock .

Action Environment

The action of vomitoxin is influenced by environmental factors. The incidence of fusarium head blight, which produces vomitoxin, is strongly associated with moisture at the time of flowering (anthesis). The timing of rainfall, rather than the amount, is the most critical factor . An increased amount of moisture towards harvest time has been associated with a lower amount of vomitoxin in wheat grain due to leaching of toxins . Furthermore, deoxynivalenol contents are significantly affected by the susceptibility of cultivars towards Fusarium species, previous crop, tillage practices, and fungicide use .

安全和危害

未来方向

There is a need to better understand the mechanistic linkages between these early dose-dependent molecular effects and relevant pathological sequelae . Epidemiological studies are needed to determine if relationships exist between consumption of high DON levels and incidence of both gastroenteritis and potential chronic diseases .

属性

IUPAC Name |

3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-7-3-9-14(5-16,11(19)10(7)18)13(2)4-8(17)12(21-9)15(13)6-20-15/h3,8-9,11-12,16-17,19H,4-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINOMUASTDIRTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860630 | |

| Record name | 3,7,15-Trihydroxy-12,13-epoxytrichothec-9-en-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxynivalenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

51481-10-8 | |

| Record name | Vomitoxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deoxynivalenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

151 - 153 °C | |

| Record name | Deoxynivalenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B6596366.png)

![1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene](/img/structure/B6596415.png)

![3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one](/img/structure/B6596427.png)